Reduced Lipophilicity (LogP) of the Unsubstituted Scaffold Enhances Aqueous Solubility Relative to 4-Methyl and Camphanic Acid Analogs
The unsubstituted 2-oxabicyclo[2.2.1]heptane-1-carboxylic acid exhibits a calculated LogP of 0.63 [1], which is significantly lower than the 4-methyl analog (LogP 0.8) [2] and the camphanic acid derivative (LogP 1.73) [3]. This reduced lipophilicity is directly correlated with improved aqueous solubility, a critical parameter for in vitro assay compatibility and oral bioavailability.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.63 (Chemspace) |
| Comparator Or Baseline | 4-methyl analog: 0.8 (XLogP3) [2]; Camphanic acid: 1.73 [3] |
| Quantified Difference | ΔLogP = -0.17 vs. 4-methyl; ΔLogP = -1.10 vs. camphanic acid |
| Conditions | Calculated LogP values from vendor databases |
Why This Matters
Lower LogP minimizes non-specific binding in biological assays and reduces the risk of solubility-limited absorption in early drug discovery.
- [1] Chemspace. 2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, CAS 2243509-26-2. CSSB00103148624. Accessed 2026. View Source
- [2] Kuujia. 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, 4-methyl-, CAS 2305251-68-5. Accessed 2026. View Source
- [3] ChemicalBook. (1R)-(+)-CAMPHANIC ACID, CAS 67111-66-4. Accessed 2026. View Source
